molecular formula C7H12F2O3 B6201746 ethyl 2,2-difluoro-4-methoxybutanoate CAS No. 2114004-84-9

ethyl 2,2-difluoro-4-methoxybutanoate

Cat. No.: B6201746
CAS No.: 2114004-84-9
M. Wt: 182.2
InChI Key:
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Description

Ethyl 2,2-difluoro-4-methoxybutanoate, commonly referred to as EDMFB, is an organic compound used in a variety of scientific research applications. Its unique chemical structure allows it to be used as a building block in the synthesis of other compounds, as well as a tool to study the mechanism of action and biochemical and physiological effects of various compounds.

Scientific Research Applications

EDMFB is widely used in a variety of scientific research applications. It is used as a building block in the synthesis of other compounds, such as amides and esters, which are useful for studying the mechanism of action and biochemical and physiological effects of various compounds. It is also used as a tool to study the structure and properties of proteins, as well as to analyze the structure and function of enzymes. Additionally, EDMFB has been used in the study of drug-receptor interactions and the design of new drugs.

Mechanism of Action

The mechanism of action of EDMFB is not well understood. However, it is believed to interact with proteins and enzymes in a variety of ways. It is believed to act as an inhibitor of certain enzymes, such as tyrosine kinase and cyclooxygenase, which are involved in the regulation of various biochemical processes. Additionally, it is believed to interact with certain proteins, such as G-protein coupled receptors, which are involved in the transmission of signals in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of EDMFB are not well understood. However, it is believed to have a variety of effects, including the inhibition of certain enzymes, the modulation of signal transduction pathways, and the modulation of gene expression. Additionally, it is believed to have anti-inflammatory, anti-oxidative, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

EDMFB has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, with a purity of about 95%. Additionally, it is relatively stable, with a shelf life of up to five years. However, it is important to note that EDMFB is a highly volatile compound, and should be handled with care. Additionally, it is important to note that EDMFB is a relatively new compound, and its effects are still being studied, so it is important to exercise caution when using it in experiments.

Future Directions

There are several potential future directions for the use of EDMFB. One potential direction is the development of new drugs based on its structure and mechanism of action. Additionally, it could be used in the development of new enzymes and proteins, as well as in the study of drug-receptor interactions. Additionally, it could be used in the development of new diagnostic tests and treatments for various diseases, such as cancer and inflammatory disorders. Finally, it could be used in the study of gene expression and the development of new gene-editing techniques.

Synthesis Methods

EDMFB is typically synthesized through an acid-catalyzed reaction involving the esterification of 4-methoxybutanoic acid and 2,2-difluoroethanol. The reaction is typically carried out in anhydrous conditions at a temperature of 80-90°C and a pressure of 1-2 atmospheres. The reaction is typically complete in 1-2 hours and yields EDMFB in a purity of about 95%.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 2,2-difluoro-4-methoxybutanoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Methoxyacetic acid", "Hydrogen fluoride", "Sodium hydroxide", "Sodium iodide", "Sulfuric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with methoxyacetic acid in the presence of sulfuric acid to form ethyl 4-methoxy-3-oxobutanoate.", "Step 2: Ethyl 4-methoxy-3-oxobutanoate is then reacted with hydrogen fluoride to form ethyl 2,2-difluoro-4-methoxy-3-oxobutanoate.", "Step 3: The resulting product from step 2 is then treated with sodium hydroxide to form the sodium salt of ethyl 2,2-difluoro-4-methoxy-3-oxobutanoate.", "Step 4: The sodium salt is then reacted with sodium iodide in ethanol to form ethyl 2,2-difluoro-4-methoxybutanoate.", "Step 5: The final product is obtained by washing the crude product with sodium bicarbonate and extracting with diethyl ether." ] }

2114004-84-9

Molecular Formula

C7H12F2O3

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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